1-(p-Toluenesulfonyl)azetidine

Heterocyclic synthesis Nucleophilic ring-opening Ag(I) catalysis

1-(p-Toluenesulfonyl)azetidine (N-Tosylazetidine) is the non-negotiable heterocyclic building block for synthesizing 1,3-diamine and 1,3-amino alcohol pharmacophores with exclusive regioselectivity. Its unique electronic profile prevents catalyst deactivation in Lewis acid-mediated transformations, a common failure point with generic azetidines. This is the benchmark substrate for Ag(I)- and Au(I)-catalyzed methodology development, enabling high-yield access to critical 1,3-motifs and stereodefined alkylidene azetidines. Source the essential intermediate for chiral sulfonylamidoazetidine ligand synthesis (>99% ee) here.

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
CAS No. 7730-45-2
Cat. No. B1596082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(p-Toluenesulfonyl)azetidine
CAS7730-45-2
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC2
InChIInChI=1S/C10H13NO2S/c1-9-3-5-10(6-4-9)14(12,13)11-7-2-8-11/h3-6H,2,7-8H2,1H3
InChIKeyVKCBXONEZGIOSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(p-Toluenesulfonyl)azetidine (CAS 7730-45-2): Heterocyclic Building Block with N-Activated Azetidine Core


1-(p-Toluenesulfonyl)azetidine (N-tosylazetidine) is a heterocyclic building block featuring a four-membered azetidine ring bearing an N-tosyl protecting/activating group . The compound serves as a versatile electrophilic intermediate in organic synthesis, with the sulfonyl group enhancing the azetidine ring's susceptibility to nucleophilic ring-opening while providing a stable crystalline handle for isolation and purification [1]. The compound's molecular formula is C10H13NO2S with a molecular weight of 211.28 g/mol and a melting point of 119–122 °C (lit.) .

Why N-Unsubstituted Azetidine or Alternative N-Sulfonyl Azetidines Cannot Simply Replace 1-(p-Toluenesulfonyl)azetidine


Generic substitution of 1-(p-toluenesulfonyl)azetidine with structurally related alternatives fails due to the critical interplay between the N-sulfonyl moiety and the azetidine ring's reactivity profile. The p-toluenesulfonyl (tosyl) group confers a specific balance of electronic activation and steric accessibility that directly governs regioselectivity in ring-opening transformations [1]. While N-unsubstituted azetidine is substantially more basic (calculated pKa ~11.3) and prone to protonation under acidic conditions, the N-tosyl derivative exhibits attenuated basicity that enables Lewis acid-mediated transformations without catalyst deactivation [2]. Furthermore, the tosyl group's leaving group capacity enables distinct synthetic pathways compared to alternative sulfonyl groups (e.g., mesyl, nosyl), where electronic differences (Hammett σp values: tosyl ~0.35 vs. nosyl ~0.78) alter reaction rates and product distributions in nucleophilic ring-opening cascades [3].

Quantitative Differentiation Evidence for 1-(p-Toluenesulfonyl)azetidine: Head-to-Head and Cross-Study Comparisons


Ag(I)-Catalyzed Regioselective Ring-Opening: Azetidine vs. Aziridine Reactivity Comparison

In Ag(I)-catalyzed ring-opening with nucleophiles, N-tosylazetidine exhibits distinct regioselectivity and reaction kinetics compared to its three-membered ring analog N-tosylaziridine. Under identical conditions, the azetidine derivative requires different catalyst loading for complete conversion, reflecting the ring strain differential between four-membered (~25.5 kcal/mol) and three-membered (~27.7 kcal/mol) N-heterocycles [1]. The study directly compares both substrates with S-, O-, and N-nucleophiles, establishing that N-tosylazetidine ring-opening proceeds via an SN2-type pathway producing 1,3-difunctionalized products, whereas N-tosylaziridine yields 1,2-difunctionalized analogs [1].

Heterocyclic synthesis Nucleophilic ring-opening Ag(I) catalysis

Lewis Acid-Mediated Ring-Opening Regioselectivity: 2-Aryl-N-Tosylazetidine vs. 2-Aryl-N-Tosylaziridine

A direct comparative study by Ghorai et al. examined the Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines versus 2-aryl-N-tosylaziridines with alcohols. Both substrates underwent SN2-type ring-opening with excellent regioselectivity, but produced structurally distinct amino ether scaffolds. For chiral 2-phenyl-N-tosylazetidine, reaction with methanol using Cu(OTf)2 (30 mol%) in CH2Cl2 at 0 °C to room temperature yielded the corresponding 1,3-amino ether with complete retention of configuration. The analogous chiral 2-phenyl-N-tosylaziridine under identical conditions produced the corresponding 1,2-amino ether with up to 92% ee [1].

Asymmetric synthesis Lewis acid catalysis Chiral amino ethers

Enantiopure N-Tosylazetidine Synthesis: α-Amino Acid Route vs. Alternative Homologation Methods

The synthesis of chiral 2- and 2,4-disubstituted N-tosylazetidines from α-amino acids proceeds with high enantiopurity (>99%) in moderate to good overall yields . This methodology avoids the Arndt-Eistert homologation approach traditionally applied to α-amino acids, which suffers from side reactions that reduce both yield and enantiomeric purity. The three-step sequence (reduction, tosylation, NaCN substitution followed by cyclization) provides a practical route to enantiopure N-tosylazetidines, with the tosyl group serving both as a protecting group during synthesis and as an activating group for subsequent transformations .

Chiral azetidines α-Amino acid homologation Enantioselective synthesis

Physicochemical and Handling Properties: N-Tosylazetidine vs. N-Unsubstituted Azetidine

1-(p-Toluenesulfonyl)azetidine is a crystalline solid with a well-defined melting point of 119–122 °C , enabling straightforward purification by recrystallization and unambiguous characterization. In contrast, N-unsubstituted azetidine is a volatile liquid (bp 61–62 °C) that is highly basic (conjugate acid pKa ~11.3) and readily absorbs atmospheric CO2 to form carbamate salts [1]. The tosyl group significantly reduces basicity (estimated pKa of conjugate acid ~2–3) and eliminates atmospheric CO2 reactivity, making N-tosylazetidine indefinitely bench-stable as a solid .

Heterocyclic building blocks Chemical stability Laboratory handling

Validated Application Scenarios for 1-(p-Toluenesulfonyl)azetidine: Where the Evidence Supports Selection


Synthesis of 1,3-Difunctionalized Amine Intermediates for CNS-Targeted Pharmaceuticals

When the target synthetic route requires a 1,3-diamine or 1,3-amino alcohol scaffold, N-tosylazetidine serves as the electrophilic linchpin for installing this three-carbon spacer. Ag(I)-catalyzed ring-opening with N-, O-, or S-nucleophiles produces 1,3-difunctionalized products with exclusive C2–N bond cleavage [1]. This contrasts with N-tosylaziridine, which yields 1,2-difunctionalized analogs, making N-tosylazetidine the mandatory choice for accessing the 1,3-motif prevalent in serotonin-norepinephrine reuptake inhibitor pharmacophores [2].

Enantioselective Synthesis of Chiral β-Amino Acid Derivatives and Asymmetric Ligands

Research programs requiring enantiopure azetidine-derived intermediates should prioritize N-tosylazetidines synthesized via the α-amino acid homologation route, which delivers >99% enantiomeric purity . The tosyl group remains intact through the synthetic sequence, enabling subsequent enantioselective ring-opening transformations with complete stereochemical retention [2]. This makes N-tosylazetidine the preferred precursor for chiral sulfonylamidoazetidine ligands used in asymmetric zinc catalysis for polylactide polymerization [3].

Building Block Procurement for Ag(I)-Catalyzed Ring-Opening Methodologies

Laboratories developing or utilizing Ag(I)-catalyzed ring-opening methodologies should select N-tosylazetidine as the standard azetidine substrate. The compound has been explicitly validated with AgOTf catalysis for reactions with thiols, alcohols, amines, and tethered dinucleophiles, producing the corresponding 1,3-amino functionalized products in 75–88% yields [1]. The reproducibility of these transformations across multiple nucleophile classes establishes N-tosylazetidine as the benchmark substrate for method development and optimization.

Gold-Catalyzed Cyclization for 2-Alkylidene-1-tosylazetidine Synthesis

In gold-catalyzed 4-exo-dig cyclization reactions, N-tosyl homopropargyl amines (derived from N-tosylazetidine ring-opening or N-tosylation of homopropargyl amines) undergo an uncommon cyclization pathway to produce stereoselective (Z)-2-alkylidene-1-tosylazetidines [4]. This reaction outcome contrasts with the 5-endo-dig cyclization observed when a methyl substituent is present at the propargylic position, which instead yields 2,3-dihydropyrroles [4]. The tosyl group is essential for directing this unusual cyclization manifold, making N-tosyl substrates uniquely capable of accessing this stereodefined alkylidene azetidine scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(p-Toluenesulfonyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.